N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
Description
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide features a cyclopropane ring conjugated with a 4-fluorophenyl group and an amide-linked benzo[d][1,3]dioxol-5-ylmethyl moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-14-4-2-13(3-5-14)18(7-8-18)17(21)20-10-12-1-6-15-16(9-12)23-11-22-15/h1-6,9H,7-8,10-11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGKZACASHCOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a catalyst such as rhodium or copper.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with a suitable electrophile.
Attachment of the Benzo[d][1,3]dioxole Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, where the benzo[d][1,3]dioxole derivative is coupled with the cyclopropane intermediate.
Formation of the Carboxamide Group: This final step involves the reaction of the intermediate with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the cyclopropane ring or the carboxamide group, potentially leading to ring opening or amine formation.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced cyclopropane derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in the target protein, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The cyclopropane ring may provide rigidity to the molecule, ensuring proper orientation for binding.
Comparison with Similar Compounds
Comparative Yields and Efficiency
- Compound 50 : 27% yield via coupling with 3-fluorobenzoyl-substituted thiazole .
- Compound 41 : 32% yield with 4-bromobenzoyl substituent .
- Compound 32 : 38% yield with 4-methoxybenzoyl group .
These variations suggest that electron-withdrawing groups (e.g., bromo) may slightly reduce reaction efficiency compared to electron-donating groups (e.g., methoxy).
Structural Comparisons
Core Structure
All analogs share a cyclopropanecarboxamide backbone with a benzo[d][1,3]dioxol-5-yl group, which enhances lipophilicity and metabolic stability. Key differences lie in the substituents on the thiazole ring:
Role of Cyclopropane and Aromatic Groups
- The 4-fluorophenyl group in the target compound may enhance hydrophobic interactions in binding pockets compared to bromo or methoxy analogs .
- The benzo[d][1,3]dioxol moiety contributes to π-π stacking and resistance to oxidative metabolism .
Pharmacological and Physicochemical Properties
Spectral Data Comparisons
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure comprises a benzo[d][1,3]dioxole moiety , a cyclopropane ring , and a 4-fluorophenyl group , which contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 295.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.30 g/mol |
| IUPAC Name | This compound |
This compound exhibits biological activity primarily through its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often modulate enzyme activity or receptor binding, influencing signaling pathways related to:
- Inflammation
- Cell proliferation
- Apoptosis
These interactions suggest potential applications in treating various diseases, particularly in oncology and inflammation-related disorders.
Pharmacological Effects
- Anticancer Activity : Studies have shown that derivatives of cyclopropanecarboxamides can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the benzo[d][1,3]dioxole moiety enhances this effect by facilitating interactions with cellular targets involved in cancer progression.
- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic processes.
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer efficacy of this compound using in vitro assays on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value comparable to established chemotherapeutic agents.
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Using the disc diffusion method, it was found that the compound exhibited potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide with high diastereomeric purity?
- Methodology : Cyclopropane carboxamides are typically synthesized via ring-opening reactions of cyclopropene precursors. For example, analogous compounds (e.g., N,N-diethyl-1-(4-fluorophenyl)cycloprop-2-ene-1-carboxamide) undergo [2+1] cycloaddition with phenols or other nucleophiles under optimized conditions (e.g., 4.00 equiv. of nucleophile, silica gel chromatography for purification). Diastereomeric ratios (dr) can reach 17:1–23:1 depending on substituent electronic effects .
- Critical Parameters : Solvent polarity, stoichiometry of nucleophile, and reaction time influence dr. Preparative column chromatography (hexanes/EtOAc gradients) is essential for isolating the major diastereomer.
Q. How can researchers validate the structural identity and purity of this compound post-synthesis?
- Analytical Techniques :
- 1H NMR : Key signals include aromatic protons (δ 6.9–7.4 ppm for fluorophenyl/benzodioxole groups), cyclopropane CH₂ (δ 1.5–2.5 ppm), and carboxamide NH (δ ~8.0 ppm). Diastereomers may show split signals .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) can resolve diastereomers and quantify purity.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (expected m/z for C₁₉H₁₇FNO₃: ~348.12) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Approach : Screen against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence-based or radiometric assays. Fluorophenyl and benzodioxole moieties suggest potential CNS activity; consider blood-brain barrier permeability assays .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence the stereochemical outcome of cyclopropane ring formation?
- Mechanistic Insight : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclopropane ring closure, favoring specific diastereomers. Catalysts like Lewis acids (e.g., BF₃·Et₂O) may enhance electrophilicity of the cyclopropene precursor, improving dr .
- Contradictions : reports dr 17:1 with phenol, while achieves dr 23:1 with 4-methoxyphenol, suggesting electron-donating substituents enhance stereoselectivity .
Q. What strategies mitigate cyclopropane ring instability under physiological conditions?
- Stability Studies :
- pH Stability : Monitor degradation via HPLC in buffers (pH 1–10). Cyclopropanes are prone to acid-catalyzed ring-opening; substitution with electron-withdrawing groups (e.g., fluorophenyl) improves stability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated oxidation. Introduce steric hindrance (e.g., benzodioxole methyl group) to reduce metabolism .
Q. How can structure-activity relationships (SAR) guide optimization of this compound for target selectivity?
- SAR Framework :
- Benzodioxole Modifications : Replace with other bicyclic systems (e.g., indole) to modulate lipophilicity (logP) and target binding .
- Fluorophenyl Substitution : Para-fluoro enhances metabolic stability; meta- or ortho-substitutions may alter steric interactions with target pockets .
- Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors or kinases .
Methodological Notes
- Diastereomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) or recrystallization in ethanol/water mixtures can resolve enantiomers if dr is insufficient .
- Safety Protocols : Handle with nitrile gloves and fume hood due to potential irritancy (benzodioxole derivatives). Store at –20°C under inert gas to prevent oxidation .
Contradictions & Gaps
- and report varying dr for analogous compounds, highlighting the need for systematic optimization of nucleophile electronic properties.
- Limited data exists on in vivo pharmacokinetics; prioritize rodent studies to assess bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
